2-(2-Chloro-4,5-dimethylphenoxy)acetohydrazide

Description

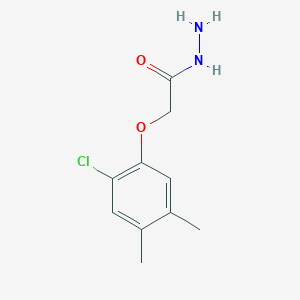

2-(2-Chloro-4,5-dimethylphenoxy)acetohydrazide is a synthetic acetohydrazide derivative characterized by a phenoxy ring substituted with a chlorine atom at position 2 and methyl groups at positions 4 and 5. The acetohydrazide moiety (-NH-NH-CO-) confers reactivity for forming Schiff bases, coordination complexes, and heterocyclic derivatives.

Properties

Molecular Formula |

C10H13ClN2O2 |

|---|---|

Molecular Weight |

228.67 g/mol |

IUPAC Name |

2-(2-chloro-4,5-dimethylphenoxy)acetohydrazide |

InChI |

InChI=1S/C10H13ClN2O2/c1-6-3-8(11)9(4-7(6)2)15-5-10(14)13-12/h3-4H,5,12H2,1-2H3,(H,13,14) |

InChI Key |

YFQYOSPVCXMPIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)Cl)OCC(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4,5-dimethylphenoxy)acetohydrazide typically involves the reaction of 2-chloro-4,5-dimethylphenol with chloroacetic acid to form 2-(2-chloro-4,5-dimethylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper control of reaction conditions, and optimizing yields through process engineering techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4,5-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted phenoxyacetohydrazides.

Scientific Research Applications

2-(2-Chloro-4,5-dimethylphenoxy)acetohydrazide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4,5-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Positioning and Electronic Effects

The substitution pattern on the phenoxy ring significantly influences electronic and steric properties:

- Target Compound : 2-Cl, 4,5-diCH₃

- Thermal stability studies of its Ni(II) complex suggest robustness under reflux conditions .

- 2-(4-Carbamimidoylphenoxy)acetohydrazide (4-carbamimidoyl): The carbamimidoyl group (-C(=NH)NH₂) enhances hydrogen-bonding capacity, likely improving solubility and target binding in biological systems .

Bioactivity Trends

Antimicrobial and Anticancer Activity

- Coumarin Acetohydrazides: Derivatives with coumarin rings (e.g., 2-(3-chloro-4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide) exhibit notable antimicrobial activity against S. aureus, E. coli, and C. albicans. The coumarin scaffold contributes to DNA gyrase inhibition .

- Benzothiazole Derivatives: 2-((5-substitutedbenzothiazol-2-yl)thio)acetohydrazides demonstrate selective cytotoxicity against glioma (C6) and breast adenocarcinoma (MCF-7) cell lines. The benzothiazole moiety enhances π-π stacking with cellular targets .

- Triazole-Thiol Acetohydrazides: Compounds like N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide show potent anticancer activity in 3D cell models, attributed to triazole-thiol interactions with kinase domains .

Anticonvulsant and Anti-inflammatory Activity

- Benzimidazole Acetohydrazides: Derivatives such as 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide exhibit superior anticonvulsant activity compared to phenytoin, likely due to benzimidazole’s ability to modulate ion channels .

- Benzothiazole-Spiroindoline Derivatives : 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide derivatives display anti-inflammatory and analgesic effects, with compound 5d showing significant COX-2 inhibition .

Stability and Reactivity

- Electronic Effects: Chlorine substituents increase acidity of the hydrazide NH group, facilitating deprotonation and metal coordination.

Biological Activity

2-(2-Chloro-4,5-dimethylphenoxy)acetohydrazide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiparasitic applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from a variety of research studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-4,5-dimethylphenol with acetyl hydrazine. The general reaction scheme can be summarized as follows:

- Formation of Acetohydrazide : The starting material is treated with acetyl hydrazine in a suitable solvent (often ethanol or methanol), leading to the formation of the hydrazide.

- Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. In one study, various derivatives were tested against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Compound | Activity against Staphylococcus pneumoniae | Activity against Pseudomonas aeruginosa | Activity against Bacillus subtilis |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Other derivatives | Variable | Low to moderate | Moderate to high |

The compound showed strong activity against Staphylococcus pneumoniae, indicating its potential as an antibiotic agent.

Antiparasitic Activity

In addition to its antibacterial properties, this hydrazide has also been evaluated for its antiparasitic effects. A study focusing on Trypanosoma cruzi (the causative agent of Chagas disease) demonstrated that the compound inhibits the growth of the parasite effectively. The mechanism appears to involve the inhibition of key enzymes involved in sterol biosynthesis in the parasite.

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of Enzymes : It is believed that the compound inhibits enzymes such as CYP51, which is crucial for sterol biosynthesis in T. cruzi. This inhibition leads to reduced viability of the parasite.

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially disrupting membrane integrity and function.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Study on Antimicrobial Efficacy : A comparative study evaluated multiple derivatives against clinical strains of bacteria. The results indicated that modifications in the phenoxy group could enhance antimicrobial activity.

- Evaluation Against Trypanosoma cruzi : In vitro assays demonstrated that this compound exhibited a significant reduction in parasite load with minimal cytotoxicity to host cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.